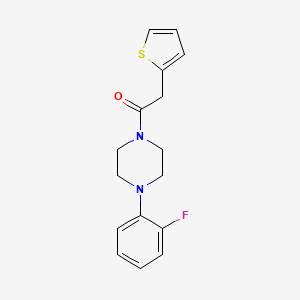
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. It is commonly used in scientific research for its diverse applications in various fields.
Applications De Recherche Scientifique
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the generation of singlet oxygen upon exposure to light. The singlet oxygen generated can react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage and cell death. Additionally, the compound has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one are diverse and depend on the specific application. In the context of ROS detection, the compound is non-toxic and does not interfere with cellular function. In the context of photodynamic therapy, the compound can induce cell death in cancer cells while sparing healthy cells. Additionally, the compound has been reported to exhibit anti-inflammatory and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in lab experiments include its high sensitivity and selectivity for ROS detection, its ability to induce cell death in cancer cells, and its diverse biological activities. However, the compound requires light exposure for its activity, which can limit its use in certain experimental setups. Additionally, the compound can be expensive and difficult to synthesize, which can limit its availability.
Orientations Futures
There are several future directions for the use of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in scientific research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be further optimized for its use in photodynamic therapy, with a focus on improving its selectivity for cancer cells and reducing its toxicity to healthy cells. Finally, the compound could be further explored for its potential applications in other areas such as antimicrobial therapy and neuroprotection.
In conclusion, 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound with diverse scientific research applications. Its unique properties make it a valuable tool for the detection of ROS, photodynamic therapy, and other biological activities. However, further research is needed to optimize its use and explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the reaction of 3-chloro-2,4-dioxo-6-nitro-4H-chromene with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good yields.
Propriétés
IUPAC Name |
3-chloro-2-(difluoromethyl)-6-nitrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO4/c11-7-8(15)5-3-4(14(16)17)1-2-6(5)18-9(7)10(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMVXTYQAJAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)


![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)